tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C11H18BrNO3 and a molecular weight of 292.17 g/mol. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from cyclobutylamine and tert-butyl chloroformate. The reaction typically involves the formation of a carbamate intermediate followed by bromoacetylation.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the bromoacetyl group.
Substitution: Substitution reactions are common, where the bromoacetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions might involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions often require nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction typically results in the formation of alcohols or amines.
Substitution reactions can produce a variety of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of other bromoacetyl derivatives and cyclobutyl-containing compounds.
Biology: It serves as a building block in the synthesis of bioactive molecules and probes for biological studies.
Industry: It is utilized in the manufacturing of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through its reactivity with various functional groups in chemical reactions. The bromoacetyl group is particularly reactive, allowing for the formation of covalent bonds with nucleophiles. The tert-butyl carbamate moiety provides steric hindrance, influencing the reactivity and selectivity of the compound.
Molecular Targets and Pathways Involved:
The bromoacetyl group can target nucleophilic sites in biomolecules, leading to the formation of adducts.
The tert-butyl carbamate moiety can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Tert-butyl N-(benzyloxy)carbamate: Similar in structure but with a different substituent on the carbamate group.
Tert-butyl (2-bromoethyl)carbamate: Contains a bromoethyl group instead of a bromoacetyl group.
Uniqueness:
The presence of the cyclobutyl ring in tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate provides unique chemical properties compared to other carbamate derivatives.
The bromoacetyl group enhances its reactivity, making it a valuable reagent in organic synthesis.
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Properties
CAS No. |
1565415-69-1 |
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Molecular Formula |
C11H18BrNO3 |
Molecular Weight |
292.2 |
Purity |
94 |
Origin of Product |
United States |
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